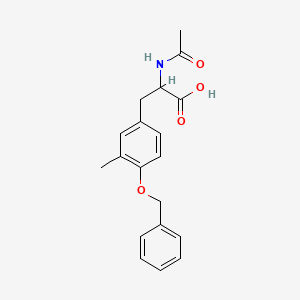
4-(5-Bromopentyl)morpholine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromopentyl)morpholine Hydrobromide is a chemical compound with the molecular formula C9H19Br2NO and a molecular weight of 317.07 g/mol. It is a morpholine derivative, where the morpholine ring is substituted with a 5-bromopentyl group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide typically involves the reaction of morpholine with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of 4-(5-Bromopentyl)morpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(5-Bromopentyl)morpholine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding pentylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of morpholine N-oxides.
Reduction: Formation of pentylmorpholine.
科学研究应用
4-(5-Bromopentyl)morpholine Hydrobromide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-Bromopentyl)morpholine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the 5-bromopentyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules. The morpholine ring can interact with various enzymes and receptors, influencing their activity and function. The exact molecular pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-(4-Bromobutyl)morpholine Hydrobromide
- 4-(6-Bromohexyl)morpholine Hydrobromide
- 4-(5-Chloropentyl)morpholine Hydrobromide
Uniqueness
4-(5-Bromopentyl)morpholine Hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The length of the alkyl chain and the presence of the bromine atom influence its interactions with other molecules, making it a valuable compound in various research applications.
属性
分子式 |
C9H19Br2NO |
|---|---|
分子量 |
317.06 g/mol |
IUPAC 名称 |
4-(5-bromopentyl)morpholine;hydrobromide |
InChI |
InChI=1S/C9H18BrNO.BrH/c10-4-2-1-3-5-11-6-8-12-9-7-11;/h1-9H2;1H |
InChI 键 |
CQRYIPOCNXKJQS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCCCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)

![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)

![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)









